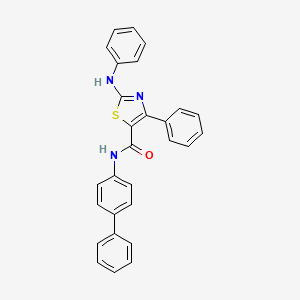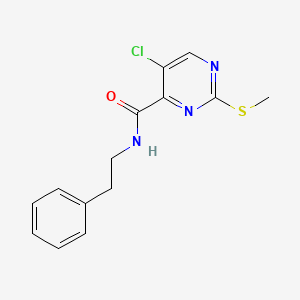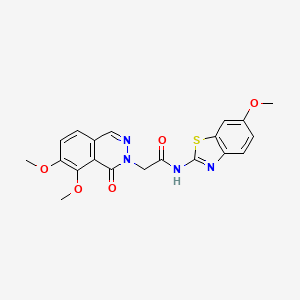![molecular formula C21H22N2O3S B12159966 (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12159966.png)
(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’ve mentioned is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds with a five-membered ring containing both sulfur and nitrogen atoms. This specific compound features an imino group (C=N) and a phenyl ring, making it structurally interesting.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of a substituted benzaldehyde with an iminothiazolidinone precursor. The imino group is introduced during this step.
Reaction Conditions::Starting Materials: Substituted benzaldehyde, iminothiazolidinone precursor
Reaction Steps:
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound may undergo oxidation reactions, especially due to the presence of the phenyl ring.
Reduction: Reduction reactions can modify the imino group or other functional groups.
Substitution: Substitution reactions can occur at various positions on the phenyl ring.
Ring-Opening: The thiazolidinone ring can open under specific conditions.
Oxidation: Oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Reducing agents such as NaBH₄ or LiAlH₄.
Substitution: Halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, ROH).
Ring-Opening: Acidic or basic conditions.
Major Products:: The major products depend on the specific reaction conditions and substituents present. Ring-opening reactions may yield open-chain derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Medicine: Thiazolidinones exhibit potential as antitumor, antimicrobial, and anti-inflammatory agents.
Chemistry: They serve as building blocks for more complex molecules.
Industry: Thiazolidinones find use in materials science and catalysis.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific data on similar compounds, researchers often compare thiazolidinones based on their substituents, biological activity, and structural features.
Eigenschaften
Molekularformel |
C21H22N2O3S |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
(5Z)-2-(3,4-dimethylphenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N2O3S/c1-5-26-17-9-7-15(11-18(17)25-4)12-19-20(24)23-21(27-19)22-16-8-6-13(2)14(3)10-16/h6-12H,5H2,1-4H3,(H,22,23,24)/b19-12- |
InChI-Schlüssel |
YPAGLBUYFMOAEQ-UNOMPAQXSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12159886.png)
![N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12159892.png)

![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12159899.png)
![ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12159900.png)
![Morpholinium, 4-[bis(phenylamino)methylene]-](/img/structure/B12159905.png)
![N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide](/img/structure/B12159918.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12159929.png)

![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12159937.png)



![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12159959.png)
